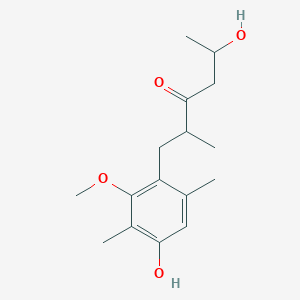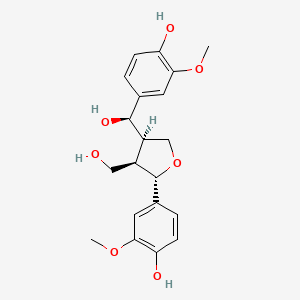![molecular formula C12H11N3O B1249090 4-(吡啶-4-基)-1,5,6,7-四氢吡咯并[3,2-c]吡啶-4-酮 CAS No. 845714-00-3](/img/structure/B1249090.png)
4-(吡啶-4-基)-1,5,6,7-四氢吡咯并[3,2-c]吡啶-4-酮
描述
PHA-767491 是一种有效的细胞周期蛋白 7 (CDC7) 和细胞周期蛋白依赖性激酶 9 (CDK9) 抑制剂。它最初因其抑制 CDC7 的能力而被发现,CDC7 是一种参与 DNA 复制起始的激酶,而 CDK9 在转录调控中发挥作用。 该化合物在各种科学研究应用中显示出前景,特别是在肿瘤学和神经退行性疾病领域 .
科学研究应用
PHA-767491 具有广泛的科学研究应用,包括:
作用机制
PHA-767491 通过抑制 CDC7 和 CDK9 发挥其作用。抑制 CDC7 可防止 DNA 复制的起始,导致增殖细胞的细胞周期停滞和凋亡。CDK9 抑制会破坏转录延伸,导致抗凋亡蛋白(如 Mcl-1 和 XIAP)的下调。 这种双重抑制靶向增殖和存活途径,使 PHA-767491 对各种癌细胞类型有效 .
准备方法
合成路线及反应条件
PHA-767491 通过一系列化学反应合成,包括形成其核心结构,然后进行官能化。合成路线通常包括以下步骤:
- 通过缩合反应形成核心结构。
- 用各种取代基对核心结构进行官能化,以增强其抑制活性。
- 使用重结晶或色谱等技术纯化最终产物。
工业生产方法
PHA-767491 的工业生产涉及扩大合成路线以生产更大数量的化合物。此过程需要优化反应条件以确保高产率和纯度。关键步骤包括:
- 优化反应条件,如温度、溶剂和反应时间。
- 使用大型反应器和纯化设备。
- 质量控制措施,以确保最终产品的均匀性和纯度 .
化学反应分析
反应类型
PHA-767491 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,形成氧化衍生物。
还原: 还原反应可用于修饰化合物上的官能团。
取代: 取代反应可以将不同的取代基引入核心结构,可能会改变其活性。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及卤化物或胺等亲核试剂。
形成的主要产物
从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,氧化可能会产生具有改变的生物活性的氧化衍生物,而取代反应可以产生具有不同抑制谱的类似物 .
相似化合物的比较
PHA-767491 由于其对 CDC7 和 CDK9 的双重抑制而具有独特性。类似化合物包括:
PHA-848125: 另一种具有类似抗癌特性的双重 CDC7/CDK9 抑制剂。
PHA-793887: 具有不同抑制谱的选择性 CDK 抑制剂。
PHA-690509: 具有不同结构特征的 CDC7 抑制剂。
与这些化合物相比,PHA-767491 在某些癌症和神经退行性疾病模型中显示出优越的疗效,突出了其作为多功能治疗剂的潜力 .
属性
IUPAC Name |
2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12-9-7-11(8-1-4-13-5-2-8)15-10(9)3-6-14-12/h1-2,4-5,7,15H,3,6H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXHSOUZPMHNIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC(=C2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471069 | |
| Record name | PHA-767491 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845714-00-3 | |
| Record name | PHA-767491 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845714003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHA-767491 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17043 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHA-767491 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHA-767491 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M2GUN688C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1249010.png)
![(2E)-N-[(1S,5R,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-4-methyloct-2-enamide](/img/structure/B1249011.png)
![(2E,4E,6S)-N-[N'-[4-(diaminomethylideneamino)butyl]carbamimidoyl]-2,6,10-trimethylundeca-2,4,9-trienamide](/img/structure/B1249013.png)


![[(1R)-2-[(1R,2R,4aS,5R)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate](/img/structure/B1249020.png)






![[(6Ar,9R,10S,10aR)-7,9-dimethyl-5-(2-methylbut-3-en-2-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate](/img/structure/B1249028.png)
